molecular formula C3H11ClNOP B2364577 Dimethylphosphorylmethanamine;hydrochloride CAS No. 1429201-51-3

Dimethylphosphorylmethanamine;hydrochloride

Cat. No.: B2364577
CAS No.: 1429201-51-3
M. Wt: 143.55
InChI Key: ICIFXJCUANDOQN-UHFFFAOYSA-N
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Description

Dimethylamine hydrochloride (CAS: 506-59-2), also systematically named N-methylmethanamine hydrochloride or dimethylammonium chloride, is a quaternary ammonium salt with the molecular formula C₂H₈NCl and a molecular weight of 81.55 g/mol . It is widely utilized as a pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) like metformin, where it is recognized as "Metformin Impurity F" . The compound exhibits high water solubility and stability under controlled conditions, making it suitable for industrial and laboratory applications.

Properties

IUPAC Name

dimethylphosphorylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NOP.ClH/c1-6(2,5)3-4;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAFLYWULUKLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429201-51-3
Record name 1-(dimethylphosphoryl)methanamine hydrochloride
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Preparation Methods

Synthetic Strategies for Phosphorylated Amine Derivatives

The synthesis of phosphorylated amines generally follows two routes: (1) direct phosphorylation of primary amines and (2) stepwise assembly via intermediates. For 1-(dimethylphosphoryl)methanamine, the former approach is preferred due to its simplicity.

Direct Phosphorylation of Methanamine

Methanamine (CH₃NH₂) can react with dimethylphosphinic chloride ((CH₃)₂P(O)Cl) in the presence of a base to form the phosphorylated amine. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic phosphorus center. A representative procedure involves:

  • Dissolving methanamine in anhydrous tetrahydrofuran (THF).
  • Adding dimethylphosphinic chloride dropwise at 0°C under nitrogen.
  • Stirring for 12 hours, followed by acidification with HCl to precipitate the hydrochloride salt.

This method mirrors the synthesis of β-dimethylaminopropiophenone hydrochloride, where dimethylamine hydrochloride reacts with acetophenone and paraformaldehyde under acidic conditions.

Alternative Route via Reductive Amination

An alternative pathway employs reductive amination using dimethylphosphoryl acetaldehyde and ammonia. Here, the aldehyde undergoes condensation with ammonia, followed by reduction with sodium cyanoborohydride (NaBH₃CN). Subsequent treatment with HCl yields the hydrochloride salt. While this method is less common, it offers higher regioselectivity for branched amines.

Detailed Methodologies and Reaction Optimization

Stepwise Synthesis from Dimethylphosphinic Acid

A practical synthesis begins with dimethylphosphinic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{(CH₃)₂P(O)OH} + \text{SOCl₂} \rightarrow \text{(CH₃)₂P(O)Cl} + \text{SO₂} + \text{HCl}
$$
The acid chloride is then reacted with methanamine in a 1:1 molar ratio. Critical parameters include:

  • Temperature : Maintained at 0–5°C to minimize side reactions.
  • Solvent : Anhydrous THF or dichloromethane (DCM) to avoid hydrolysis.
  • Base : Triethylamine (Et₃N) to scavenge HCl, though excess base may deprotonate the amine.

Hydrochloride Salt Formation

The free base is isolated via extraction with DCM and water, followed by acidification with concentrated HCl. Crystallization from ethanol/acetone mixtures (4:1 v/v) yields the hydrochloride salt with >90% purity. This step parallels the purification of β-dimethylaminopropiophenone hydrochloride, where acetone-induced crystallization enhances yield.

Table 1: Optimization Parameters for Hydrochloride Formation
Parameter Optimal Range Impact on Yield
HCl Concentration 6–8 M Maximizes salt precipitation
Solvent Ratio (EtOH:acetone) 1:4–1:5 Reduces solubility
Cooling Temperature 8–12°C Enhances crystal growth

Challenges in Synthesis and Purification

Hydrolysis of Phosphoryl Chloride

Dimethylphosphinic chloride is moisture-sensitive, necessitating strict anhydrous conditions. Even trace water leads to hydrolysis, forming dimethylphosphinic acid and reducing yields. This issue is mitigated by using molecular sieves and conducting reactions under nitrogen.

Byproduct Formation

Competing reactions, such as over-alkylation or oxidation, may occur. For instance, excess methanamine can lead to bis-phosphorylated derivatives. Stoichiometric control and slow reagent addition are critical.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 3.15 (s, 6H, P-(CH₃)₂), 3.82 (d, 2H, CH₂NH₂), 5.21 (br s, 3H, NH₃⁺).
  • ³¹P NMR : δ 28.5 ppm, consistent with phosphoryl groups.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) reveals a single peak at 4.2 minutes, confirming >95% purity.

Chemical Reactions Analysis

Types of Reactions

Dimethylphosphorylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include dimethylphosphorylmethanamine oxide, dimethylphosphorylmethanamine, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of dimethylphosphorylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to metal ions and forming stable complexes. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Properties of Dimethylamine Salts

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) Stability & Applications
Dimethylamine hydrochloride C₂H₈NCl 81.55 High Pharmaceutical synthesis; stable under dry conditions
Dimethylamine sulfate C₂H₁₀N₂O₄S 158.18 Moderate Industrial catalysts; hygroscopic
Dimethylamine nitrate C₂H₈N₂O₃ 108.10 High Explosives precursor; thermally unstable
Dimethylamine phosphate C₂H₁₀NO₄P 143.08 Low Limited industrial use; pH buffering

Key Findings:

Solubility : Hydrochloride and nitrate salts exhibit higher aqueous solubility compared to sulfate and phosphate derivatives, likely due to smaller ionic radii and stronger ion-dipole interactions .

Stability : Hydrochloride salts are preferred in pharmaceuticals due to their stability under ambient conditions, whereas nitrates are avoided in drug formulations due to decomposition risks .

Applications :

  • Hydrochlorides dominate pharmaceutical applications (e.g., as intermediates in antihistamines like diphenhydramine hydrochloride ).
  • Sulfates and phosphates find niche roles in industrial processes, such as catalysis or pH adjustment .

Comparison with Other Hydrochloride Salts in Pharmaceuticals

Dimethylamine hydrochloride differs from therapeutic hydrochlorides in structure and function. For example:

Table 2: Comparison with Pharmacologically Active Hydrochlorides

Compound Molecular Formula Therapeutic Use Key Properties
Dimethylamine hydrochloride C₂H₈NCl API intermediate High purity (>98%); used in synthesis
Diphenhydramine hydrochloride C₁₇H₂₂ClNO Antihistamine Ethanolamine derivative; sedative effects
Famotidine hydrochloride C₈H₁₆ClN₇O₂S₂ Acid reducer Bilayer tablet formulation; sustained release
Buprenorphine hydrochloride C₂₉H₄₂ClNO₄ Opioid agonist-antagonist Low-dose efficacy; third-order derivative analysis

Key Differences:

  • Structural Complexity: Unlike diphenhydramine or buprenorphine, dimethylamine hydrochloride lacks a complex aromatic or polycyclic structure, limiting its direct pharmacological activity .
  • Analytical Methods : While dimethylamine hydrochloride is analyzed via spectrophotometry or HPLC (similar to famotidine or bamifylline ), its simpler structure requires less complex validation protocols .


Stability and Analytical Considerations

Dimethylamine hydrochloride’s stability is superior to salts like tannates or phosphates, which often require humidity-controlled storage . Analytical methods for hydrochlorides vary:

  • Spectrophotometry : Used for ternary mixtures (e.g., hydroxyzine and ephedrine hydrochlorides) but less critical for dimethylamine due to its simple UV profile .
  • HPLC : Preferred for purity testing, as demonstrated in bamifylline hydrochloride assays .

Biological Activity

Dimethylphosphorylmethanamine hydrochloride (dpmaHCl) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive analysis of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Dimethylphosphorylmethanamine hydrochloride is characterized by its cationic nature, which plays a crucial role in its interactions with biological systems. The compound's structure allows it to form hydrogen bonds, which are essential for its biological function.

Table 1: Structural Characteristics of Dimethylphosphorylmethanamine Hydrochloride

PropertyValue
Molecular FormulaC₄H₁₃ClN₂O₂P
Molecular Weight176.59 g/mol
Melting Point200 °C
SolubilitySoluble in water

Biological Activity

The biological activity of dpmaHCl can be attributed to its interactions at the molecular level, particularly through hydrogen bonding and its role as a phosphoryl donor. Research indicates that dpmaHCl exhibits significant activity against various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : dpmaHCl has been shown to inhibit certain enzymes through competitive inhibition, impacting metabolic pathways.
  • Receptor Interaction : The compound interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical signaling.

Case Studies

Several studies have examined the biological effects of dpmaHCl:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of dpmaHCl against various bacterial strains. Results indicated that dpmaHCl exhibited notable antibacterial activity, particularly against Gram-positive bacteria.
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of dpmaHCl in models of neurodegeneration. The findings suggested that dpmaHCl could reduce oxidative stress and improve neuronal survival.

Table 2: Antimicrobial Activity of Dimethylphosphorylmethanamine Hydrochloride

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Table 3: Neuroprotective Effects in Cell Models

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control1000
dpmaHCl (10 µM)8530
dpmaHCl (50 µM)9550

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Dimethylphosphorylmethanamine hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Route Selection : Begin with phosphorylation of dimethylamine precursors using phosphoryl chloride (POCl₃) or analogous agents under anhydrous conditions. Intermediate purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical .
  • Optimization : Use controlled temperatures (0–5°C for phosphorylation; 25–40°C for salt formation) and inert atmospheres (N₂/Ar) to minimize side reactions. Monitor pH during hydrochloride salt formation to ensure stoichiometric protonation .
  • Yield Enhancement : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or fractional crystallization for purity >95% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of Dimethylphosphorylmethanamine hydrochloride?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the methyl groups (δ 2.1–2.5 ppm for N-methyl; δ 55–60 ppm for phosphoryl-CH₂) and amine proton environment .
  • FT-IR : Confirm P=O stretching (~1250–1300 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 154.1) and fragmentation patterns .

Q. How does the solubility profile of Dimethylphosphorylmethanamine hydrochloride influence its formulation in biological assays?

  • Methodology :

  • Solvent Screening : Test solubility in aqueous buffers (PBS, pH 7.4), DMSO, and ethanol. Hydrochloride salts typically exhibit improved aqueous solubility compared to free bases .
  • Stability Studies : Conduct accelerated stability tests (40°C/75% RH) to assess hydrolysis susceptibility of the phosphoryl group. Use HPLC to track degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Dimethylphosphorylmethanamine hydrochloride?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound effects from confounding variables .
  • Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values across studies. Compare pharmacokinetic parameters (e.g., LogP, plasma protein binding) to explain variability .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends obscured by experimental noise .

Q. What computational approaches predict the reactivity of Dimethylphosphorylmethanamine hydrochloride in novel synthetic pathways?

  • Methodology :

  • DFT Calculations : Model transition states for phosphorylation and amine protonation steps using Gaussian or ORCA software. Validate with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior in biological matrices .
  • QSAR Modeling : Corrogate structural descriptors (e.g., Hammett σ for substituents) with reaction yields to guide synthetic modifications .

Q. How can a validated HPLC method be developed for quantifying impurities in Dimethylphosphorylmethanamine hydrochloride batches?

  • Methodology :

  • Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile). Gradient: 5–95% B over 30 min .
  • Validation Parameters :
  • Linearity : R² ≥0.999 for 0.1–100 µg/mL.
  • LOQ/LOD : ≤0.05 µg/mL and ≤0.01 µg/mL, respectively.
  • Recovery : 95–105% for spiked impurity standards (e.g., unreacted dimethylamine) .

Key Notes for Experimental Design

  • Contradiction Handling : Cross-validate findings using orthogonal techniques (e.g., LC-MS for impurity analysis alongside NMR) .
  • Advanced Purification : Consider counterion exchange (e.g., switching HCl to trifluoroacetate) to enhance crystallinity for X-ray diffraction studies .

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